molecular formula C16H15N3 B11861774 N-(3-Ethylphenyl)quinazolin-4-amine CAS No. 146885-15-6

N-(3-Ethylphenyl)quinazolin-4-amine

Cat. No.: B11861774
CAS No.: 146885-15-6
M. Wt: 249.31 g/mol
InChI Key: NWXFFEPZGZNRJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Ethylphenyl)quinazolin-4-amine is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This specific compound is characterized by the presence of an ethyl group attached to the phenyl ring and an amine group at the 4-position of the quinazoline ring. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Ethylphenyl)quinazolin-4-amine typically involves the reaction of 2-aminobenzamide with 3-ethylbenzaldehyde under acidic or basic conditions. The reaction proceeds through a cyclization process, forming the quinazoline ring. Common reagents used in this synthesis include acetic acid, sulfuric acid, or sodium hydroxide as catalysts. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and cost-effectiveness in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(3-Ethylphenyl)quinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolin-4-one derivatives.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: The amine group at the 4-position can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Quinazolin-4-one derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-Ethylphenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer research, it has been shown to induce apoptosis in cancer cells by interfering with signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-4-fluorophenyl)quinazolin-4-amine
  • N-(4-Methoxyphenyl)quinazolin-4-amine
  • N-(2-Trifluoromethylphenyl)quinazolin-4-amine

Uniqueness

N-(3-Ethylphenyl)quinazolin-4-amine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific therapeutic applications.

Properties

CAS No.

146885-15-6

Molecular Formula

C16H15N3

Molecular Weight

249.31 g/mol

IUPAC Name

N-(3-ethylphenyl)quinazolin-4-amine

InChI

InChI=1S/C16H15N3/c1-2-12-6-5-7-13(10-12)19-16-14-8-3-4-9-15(14)17-11-18-16/h3-11H,2H2,1H3,(H,17,18,19)

InChI Key

NWXFFEPZGZNRJJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC2=NC=NC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.